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Compound of Interest

Compound Name: 7-(Trifluoromethyl)indoline

CAS No.: 959236-00-1

Cat. No.: B1499204

Get Quote

Introduction & Chemical Profile
7-(Trifluoromethyl)indoline (CAS: 959236-00-1) is a critical scaffold in modern drug

discovery, serving as a bioisostere for chlorinated indolines and a precursor to lipophilic,

metabolically stable indole derivatives. The presence of the trifluoromethyl (

) group at the C7 position introduces unique electronic and steric properties that distinguish it
from the parent indoline.

Key Chemical Properties[1][2][3][4][5]
Electronic Effect: The

group is strongly electron-withdrawing (

), significantly reducing the nucleophilicity of the N1 nitrogen compared to unsubstituted
indoline.

Steric Environment: The bulky
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group (Van der Waals volume

) at C7 creates peri-strain, impacting N-functionalization and rotational barriers of N-
substituents.

pKa Shift: While indoline has a pKa

(conjugate acid), 7-(trifluoromethyl)indoline is less basic, requiring stronger bases or
optimized catalytic systems for functionalization.

Property Value / Description

Molecular Weight 187.16 g/mol

Appearance Pale yellow to off-white solid/oil

Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Stability
Susceptible to oxidation (to indole) upon

prolonged air exposure.

Reactivity & Strategic Planning
The reactivity of 7-(trifluoromethyl)indoline is defined by two competing factors: the activating

nature of the amine and the deactivating/steric influence of the

group.

Reactivity Map
The following diagram outlines the primary reaction pathways available for this scaffold.
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Figure 1: Primary reactivity pathways for 7-(trifluoromethyl)indoline. The C7-CF3 group

blocks ortho-functionalization, directing electrophiles to C5.

Experimental Protocols
Protocol A: N-Alkylation (General Method)
Due to the reduced nucleophilicity of the nitrogen, standard weak bases (e.g.,

) may result in sluggish reaction rates. Stronger bases or elevated temperatures are
recommended.

Reagents:

Substrate: 7-(Trifluoromethyl)indoline (1.0 equiv)

Electrophile: Alkyl halide (1.1–1.2 equiv)

Base:

(2.0 equiv) or

(1.2 equiv)

Solvent: DMF (anhydrous) or Acetonitrile

Procedure:
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Preparation: Charge a flame-dried reaction flask with 7-(trifluoromethyl)indoline (1.0 mmol)

and anhydrous DMF (5 mL) under an inert atmosphere (

).

Deprotonation:

Option A (Mild): Add

(276 mg, 2.0 mmol).

Option B (Strong): Cool to 0°C, add

(60% dispersion, 48 mg, 1.2 mmol), and stir for 15 min.

Addition: Add the alkyl halide dropwise.

Reaction:

For reactive electrophiles (e.g., MeI, BnBr): Stir at RT for 2–4 h.

For less reactive electrophiles: Heat to 60–80°C for 4–12 h.

Workup: Quench with water (20 mL) and extract with EtOAc (

). Wash combined organics with brine, dry over

, and concentrate.

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig N-Arylation
Coupling this sterically hindered and electron-deficient amine requires highly active catalyst

systems.

Recommended System:

Catalyst:
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(2–5 mol%) or RuPhos Pd G3/G4.

Ligand: RuPhos or Xantphos (if not using precatalyst).

Base:

(weak) or

(strong).

Solvent: Toluene or 1,4-Dioxane (degassed).

Procedure:

In a glovebox or under Argon, combine 7-(trifluoromethyl)indoline (1.0 equiv), Aryl

Bromide (1.0 equiv),

(1.4 equiv), and RuPhos Pd G3 (2–5 mol%).

Add degassed Toluene (0.2 M concentration).

Seal the vial and heat to 80–100°C for 12–16 h.

Filter through a pad of Celite, concentrate, and purify via chromatography.

Protocol C: C5-Selective Bromination
The C5 position is the most nucleophilic site on the aromatic ring (para to the amine). The C7-

CF3 group blocks the C7 position and sterically hinders C6, enhancing C5 selectivity.

Reagents:

N-Bromosuccinimide (NBS) (1.05 equiv)

Solvent: DMF or Acetonitrile (

to RT)

Procedure:
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Dissolve 7-(trifluoromethyl)indoline (1.0 mmol) in DMF (5 mL).

Cool the solution to

.[1]

Add NBS (187 mg, 1.05 mmol) portion-wise over 10 minutes. Note: Rapid addition may lead

to poly-halogenation.

Allow to warm to RT and stir for 1–2 h. Monitor by TLC or LCMS.

Dilute with water and extract with EtOAc.

Yield Expectation: 85–95% of 5-bromo-7-(trifluoromethyl)indoline.

Protocol D: Oxidation to 7-(Trifluoromethyl)indole
Transforming the indoline to the indole is a common requirement. DDQ (2,3-Dichloro-5,6-

dicyano-1,4-benzoquinone) is the preferred oxidant for electron-deficient indolines where mild

conditions are required.

Reagents:

DDQ (1.1–1.2 equiv)

Solvent: Dichloromethane (DCM) or Benzene

Procedure:

Dissolve 7-(trifluoromethyl)indoline (1.0 mmol) in anhydrous DCM (10 mL).

Cool to

(optional, controls exotherm).

Add DDQ (250 mg, 1.1 mmol) in one portion. The solution will turn dark immediately.

Stir at RT for 30–60 minutes. Reaction is typically rapid.
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Workup: Filter the reaction mixture through a short pad of alumina or silica to remove the

reduced DDQ (DDQ-H2). Rinse with DCM.

Concentrate the filtrate to obtain the crude indole.

Purification: Recrystallization or flash chromatography.

Troubleshooting & Optimization Guide
Problem Probable Cause Expert Solution

Low Yield in N-Alkylation
Low nucleophilicity of N1 due

to C7-CF3.

Switch from

to

or

. Increase temperature to

80°C.

No Reaction in Buchwald
Steric clash between C7-CF3

and Ligand.

Use sterically less demanding

ligands or specific "Buchwald"

ligands designed for hindered

amines (e.g., RuPhos,

BrettPhos).

Over-oxidation (Indole)
Presence of air/peroxides

during storage.

Store starting material under

Argon. Add antioxidants (BHT)

if storing solutions for long

periods.

C5 vs C6 Regioselectivity
Poor selectivity in electrophilic

substitution.

Lower the temperature to

or

. Use less reactive

electrophiles (e.g., NCS

instead of

).
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Workflow Decision Tree

Start: 7-(Trifluoromethyl)indoline
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Figure 2: Decision tree for selecting the appropriate experimental protocol based on synthetic

goals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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